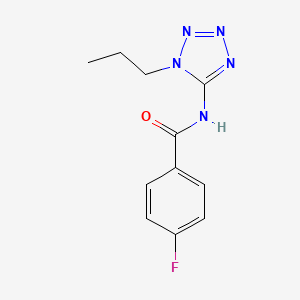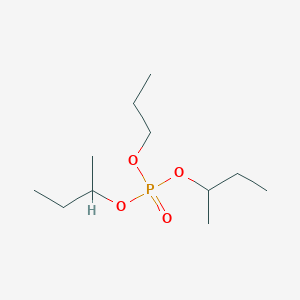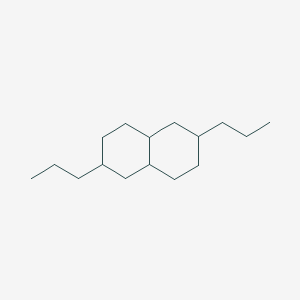![molecular formula C18H16ClN3O B12582739 Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- CAS No. 436808-87-6](/img/structure/B12582739.png)
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazole ring attached to a phenylethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Attachment of the Phenylethyl Chain: The imidazole ring is then alkylated with a phenylethyl halide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with the imidazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzamide core can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Pharmacology: The compound is investigated for its potential to modulate biological receptors and enzymes, making it a candidate for drug development.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: Similar structural features and studied for antimicrobial and anticancer properties.
Benzimidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with an imidazole ring and a phenylethyl chain makes it a versatile compound for various applications.
Propiedades
Número CAS |
436808-87-6 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-imidazol-1-yl-2-phenylethyl)benzamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23) |
Clave InChI |
LHIZTDQCAGWKCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)
![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)

![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)
